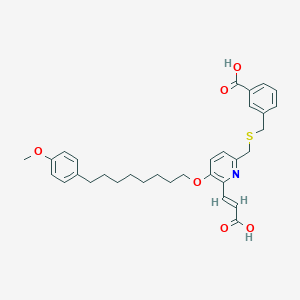
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid, also known as C75, is a synthetic compound that has shown promising results in the field of cancer research. It has been found to inhibit fatty acid synthesis, which is essential for the growth and proliferation of cancer cells.
Mecanismo De Acción
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid inhibits fatty acid synthesis by targeting the enzyme fatty acid synthase (FAS). FAS is responsible for the synthesis of fatty acids, which are essential for the growth and proliferation of cancer cells. By inhibiting FAS, (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid deprives cancer cells of the fatty acids they need to survive. This leads to the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has been shown to have several biochemical and physiological effects. It inhibits FAS activity, leading to a decrease in the synthesis of fatty acids. This results in the activation of AMP-activated protein kinase (AMPK), which is involved in the regulation of cellular energy homeostasis. (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid also activates peroxisome proliferator-activated receptor alpha (PPARα), which is involved in the regulation of lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid in lab experiments is its ability to inhibit fatty acid synthesis, which is essential for the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has been found to induce toxicity in some cell lines.
Direcciones Futuras
There are several future directions for (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid research. One area of interest is the development of new cancer treatments based on (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid. Researchers are also studying the potential use of (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid in the treatment of other diseases, such as obesity and diabetes. In addition, there is ongoing research into the mechanisms of action of (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid and its effects on cellular metabolism. Finally, researchers are exploring ways to improve the solubility and bioavailability of (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid to make it more effective in vivo.
Métodos De Síntesis
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid can be synthesized by a multi-step process involving the reaction of various reagents. The synthesis begins with the reaction of 2-pyridinemethanol with 6-bromohex-1-yne to form 6-(2-pyridinyl)hex-1-yne. This compound is then reacted with 8-(4-methoxyphenyl)octan-1-ol to form 6-(2-pyridinyl)-5-((8-(4-methoxyphenyl)octyl)oxy)hex-1-yne. The next step involves the reaction of this compound with thiomorpholine to form (6-(2-pyridinyl)-5-((8-(4-methoxyphenyl)octyl)oxy)hex-1-ynyl)morpholine. Finally, the addition of benzoic acid and the deprotection of the thiomorpholine group results in the formation of (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid.
Aplicaciones Científicas De Investigación
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has been extensively studied for its potential use in cancer treatment. It has been found to inhibit fatty acid synthesis, which is essential for the growth and proliferation of cancer cells. In addition, (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Propiedades
Número CAS |
150399-22-7 |
|---|---|
Nombre del producto |
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid |
Fórmula molecular |
C32H37NO6S |
Peso molecular |
563.7 g/mol |
Nombre IUPAC |
3-[[6-[(E)-2-carboxyethenyl]-5-[8-(4-methoxyphenyl)octoxy]pyridin-2-yl]methylsulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C32H37NO6S/c1-38-28-15-12-24(13-16-28)9-6-4-2-3-5-7-20-39-30-18-14-27(33-29(30)17-19-31(34)35)23-40-22-25-10-8-11-26(21-25)32(36)37/h8,10-19,21H,2-7,9,20,22-23H2,1H3,(H,34,35)(H,36,37)/b19-17+ |
Clave InChI |
QQUXZUFSDIOIFJ-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)/C=C/C(=O)O |
SMILES |
COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)C=CC(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)C=CC(=O)O |
Sinónimos |
(E)-3-((((6-(2-carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid SB 201993 SB-201993 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



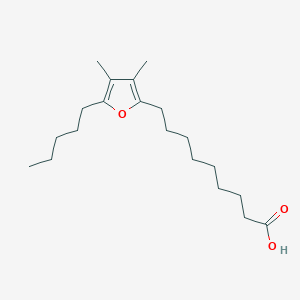
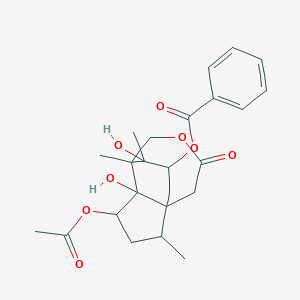
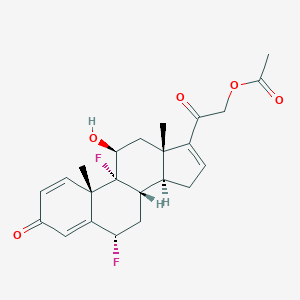

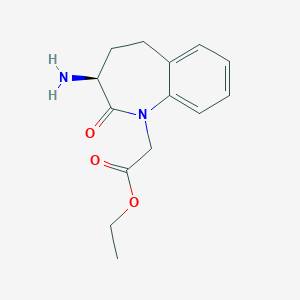
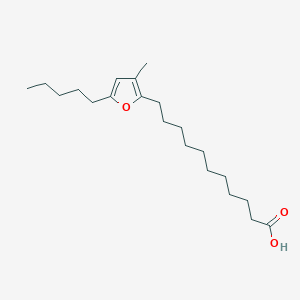
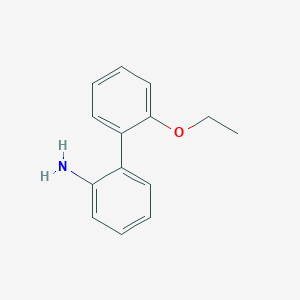
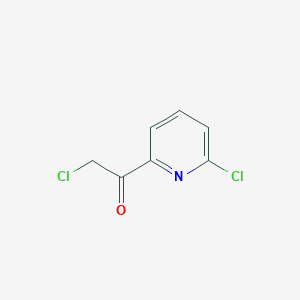
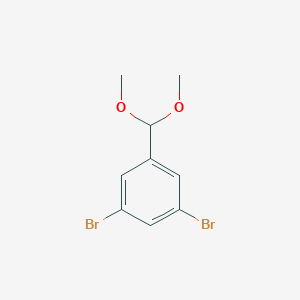
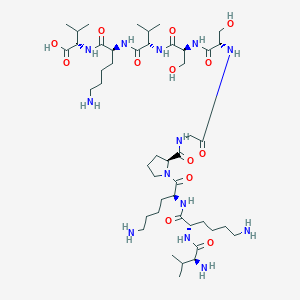

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
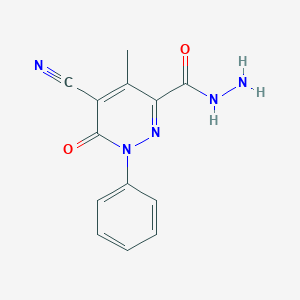
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)